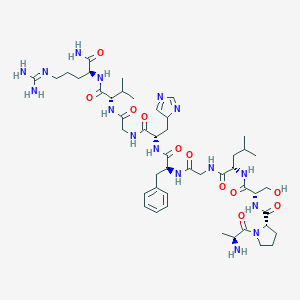

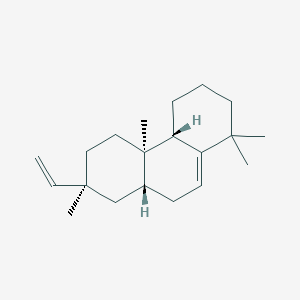

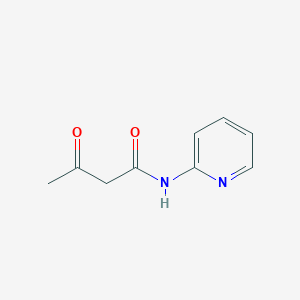

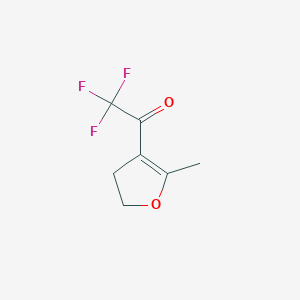

![molecular formula C13H18Cl2N2O2 B158133 3-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid CAS No. 1952-98-3](/img/structure/B158133.png)

3-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid, also known as CB1954, is a synthetic prodrug that was developed in the 1970s. It is used in cancer research as a tool to selectively kill cancer cells. CB1954 is a member of the nitroaromatic class of compounds, which are known for their ability to generate reactive oxygen species (ROS) that can cause DNA damage and cell death.

Mechanism of Action

Once 3-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid is converted into its active form, it generates ROS that cause DNA damage and cell death. The ROS also activate the immune system, which can help to eliminate any remaining cancer cells.

Biochemical and Physiological Effects:

3-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid has been shown to induce cell death in a variety of cancer cell lines, including breast, prostate, and bladder cancer cells. It has also been shown to be effective in animal models of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using 3-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid in cancer research is its selectivity for cancer cells. This allows researchers to study the effects of ROS on cancer cells without harming healthy cells. One limitation is that not all cancer cells overexpress nitroreductase, meaning that 3-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid may not be effective in all types of cancer.

Future Directions

1. Developing more selective nitroreductase enzymes that can activate 3-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid in a wider range of cancer cells.

2. Combining 3-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid with other cancer treatments, such as chemotherapy or immunotherapy, to increase its efficacy.

3. Developing new prodrugs that are activated by different enzymes, allowing for a wider range of cancer cell selectivity.

4. Studying the effects of 3-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid on cancer stem cells, which are thought to be responsible for cancer recurrence.

5. Investigating the use of 3-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid in combination with imaging techniques, such as PET or MRI, to monitor its activation and distribution in the body.

In conclusion, 3-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid is a promising tool for cancer research due to its selectivity for cancer cells and ability to generate ROS that cause DNA damage and cell death. Further research is needed to optimize its efficacy and explore its potential in combination with other cancer treatments.

Synthesis Methods

3-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid is synthesized by reacting 4-nitrobenzyl chloride with 3-amino-1-chloropropane in the presence of a base. The resulting 4-nitrobenzyl-3-amino-1-chloropropane is then reacted with bis(2-chloroethyl)amine to form 3-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid.

Scientific Research Applications

3-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid is used in cancer research to selectively kill cancer cells. It is a prodrug, meaning that it is inactive until it is converted into its active form by an enzyme called nitroreductase. Nitroreductase is overexpressed in many types of cancer cells, making 3-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid a promising tool for cancer treatment.

properties

CAS RN |

1952-98-3 |

|---|---|

Product Name |

3-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid |

Molecular Formula |

C13H18Cl2N2O2 |

Molecular Weight |

305.2 g/mol |

IUPAC Name |

3-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid |

InChI |

InChI=1S/C13H18Cl2N2O2/c14-5-7-17(8-6-15)11-3-1-10(2-4-11)12(16)9-13(18)19/h1-4,12H,5-9,16H2,(H,18,19) |

InChI Key |

LUZAMFFYXAEQAY-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(CC(=O)O)N)N(CCCl)CCCl |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)N)N(CCCl)CCCl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

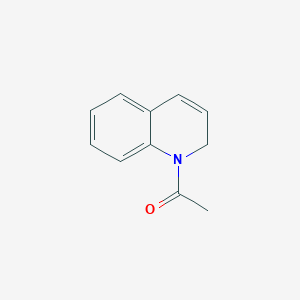

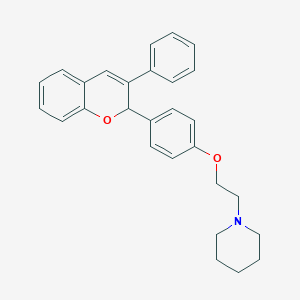

![1-(2,4-Diamino-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone](/img/structure/B158068.png)